(5-Fluoro-1-benzofuran-2-yl)methanol
Overview
Description
(5-Fluoro-1-benzofuran-2-yl)methanol: is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Target of Action
Benzofuran compounds, which (5-fluoro-1-benzofuran-2-yl)methanol is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some benzofuran derivatives have been found to inhibit the formation of Aβ fibrils, which are associated with Alzheimer’s disease .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Analysis
Biochemical Properties
(5-Fluoro-1-benzofuran-2-yl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of amyloid-beta (Aβ) fibril formation . This compound interacts with various enzymes and proteins, including those involved in the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s . The nature of these interactions involves binding to specific sites on the enzymes, thereby inhibiting their activity and preventing the aggregation of amyloid-beta peptides.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of signaling pathways involved in cell survival and apoptosis, leading to changes in gene expression that promote cell health and prevent neurodegeneration . Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, particularly those genes involved in neuroprotection and anti-inflammatory responses . The compound’s ability to inhibit amyloid-beta fibril formation is a key aspect of its molecular mechanism, as it prevents the aggregation of toxic peptides that contribute to neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of neurodegeneration . These studies indicate that the compound’s neuroprotective effects can persist over time, although its potency may decrease with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on neuroprotection and cognitive function . At higher doses, it can exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s localization and distribution are important factors in its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Etherification and Dehydrative Cyclization: This method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Dehydrative Cyclization of o-Hydroxybenzyl Ketones: Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Transition-Metal Catalysis: The cyclization of aryl acetylenes using transition-metal catalysis is also a common method.
Industrial Production Methods: While specific industrial production methods for (5-Fluoro-1-benzofuran-2-yl)methanol are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The fluorine atom at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (5-Fluoro-1-benzofuran-2-yl)methanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Benzofuran derivatives have shown potential as antimicrobial agents.
Medicine:
Anticancer Agents: Some benzofuran derivatives exhibit significant anticancer activity.
Industry:
Comparison with Similar Compounds
Benzofuran: The parent compound without the fluorine and hydroxymethyl groups.
5-Fluoro-2-benzofuranmethanol: A similar compound with a different substitution pattern.
2-Hydroxybenzofuran: A compound with a hydroxyl group at the 2-position instead of a hydroxymethyl group.
Uniqueness:
Properties
IUPAC Name |
(5-fluoro-1-benzofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXRFXAEZVQAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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